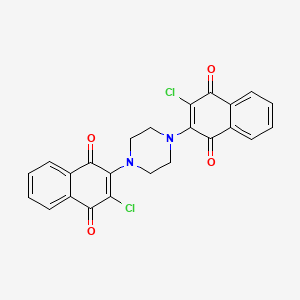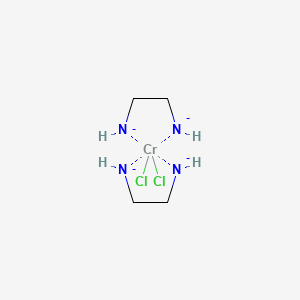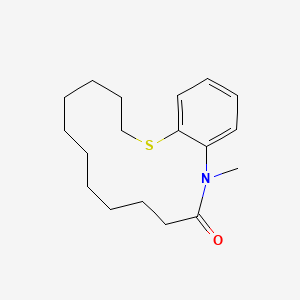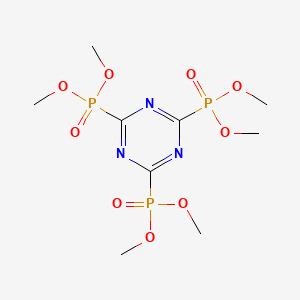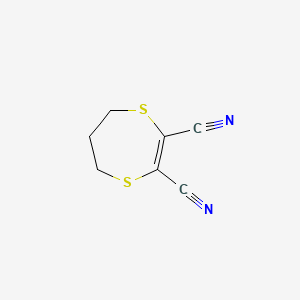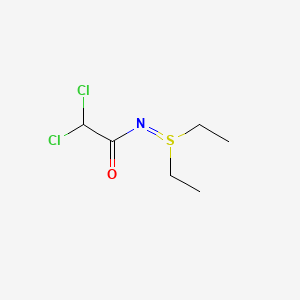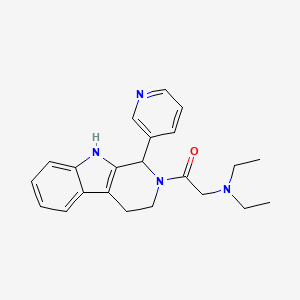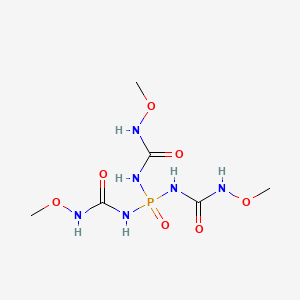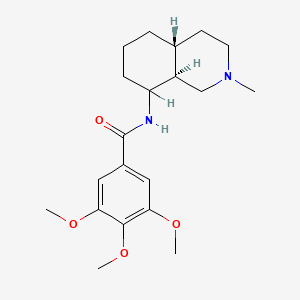
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is a heterocyclic organic compound with the molecular formula C20H30N2O4 and a molecular weight of 362.463 g/mol . This compound is characterized by its isoquinoline core structure, which is a common motif in many biologically active molecules. The presence of the trimethoxybenzamido group adds to its chemical complexity and potential for diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The resulting isoquinoline derivative undergoes hydrogenation to form the decahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the amidation process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amido group, where nucleophiles like amines or thiols can replace the trimethoxybenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (Z)-: A geometric isomer with different spatial arrangement of atoms.
N-(Decahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxybenzamide: A compound with a similar structure but different functional groups.
Uniqueness
Isoquinoline, decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)-, (E)- is unique due to its specific geometric configuration and the presence of the trimethoxybenzamido group, which may confer distinct biological activities compared to its isomers and analogs.
Propiedades
Número CAS |
53525-88-5 |
|---|---|
Fórmula molecular |
C20H30N2O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15-,16?/m1/s1 |
Clave InChI |
UYANHVOBUOWDLZ-CWSLVUQWSA-N |
SMILES isomérico |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


